Harnessing structurally unbiased ortho-benzoquinone monoimine for biomimetic oxidative [4+2] cycloaddition with enamines†
Chemical Communications Pub Date: 2020-04-15 DOI: 10.1039/D0CC01813A
Abstract
Reported herein is the first catalytic oxidative [4+2] cycloaddition of 2-aminophenols with cyclic enamines. This biomimetic catalytic oxidative strategy expediently accommodates the very labile structurally unbiased ortho-quinone monoimine intermediate for cycloaddition by controlling its formation rate, thus refraining from otherwise prerequisite steric or electronic stabilization and allowing efficient assembly of various tricyclic 1,4-benzoxazines in a step and atom economic fashion.
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Journal Nameļ¼Chemical Communications
Research Products
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CAS no.: 121578-13-0
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CAS no.: 157887-82-6